molecular formula C6H7NS B119425 2-Aminothiophenol CAS No. 137-07-5

2-Aminothiophenol

Cat. No.: B119425
CAS No.: 137-07-5
M. Wt: 125.19 g/mol
InChI Key: VRVRGVPWCUEOGV-UHFFFAOYSA-N
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Description

2-Aminothiophenol (CAS 137-07-5, C₆H₇NS) is an aromatic compound featuring both amino (-NH₂) and thiol (-SH) groups at the ortho positions of a benzene ring . It is a versatile intermediate in organic synthesis, particularly for constructing benzothiazoles, benzothiazepines, and Schiff base ligands . Its reactivity stems from the proximity of the amino and thiol groups, enabling cyclization, condensation, and coordination with metals. Notably, it exhibits unique biological activity, such as inactivating yeast hexokinase via disulfide bond formation at the enzyme's active site .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Aminothiophenol can be synthesized through several methods:

Industrial Production Methods: Industrial production methods often focus on optimizing yield and purity. The reaction conditions typically involve controlled temperatures and the use of catalysts to enhance the reaction efficiency .

Chemical Reactions Analysis

Reaction with Aldehydes

In DMF with iodine catalysis, 2-aminothiophenol reacts with aromatic aldehydes (RCHO) to yield 2-arylbenzothiazoles (Table 1). Air or DMSO acts as an oxidant, achieving 80–95% yields under mild conditions .

Mechanism :

  • Schiff base formation between aldehyde and amine.

  • Thiolate attack on imine carbon.

  • Oxidative cyclization to benzothiazole .

Reaction with Carboxylic Acids

In polyphosphoric acid (PPA), this compound condenses with carboxylic acids (RCOOH) to form 2-acylbenzothiazoles. Triphenyl phosphite (TPP) mediates this reaction via a phosphoester intermediate, achieving 60–87% yields .

Reaction with CO₂

Using BH₃NH₃ as a reductant, this compound reacts with CO₂ under catalyst-free conditions to synthesize 2-unsubstituted benzothiazole (75–92% yield ) .

Table 1: Cyclocondensation Reactions of this compound

SubstrateCatalyst/ConditionsProductYield (%)Reference
BenzaldehydeI₂/DMF, 80°C, 6 h2-Phenylbenzothiazole92
AcetophenonePPA, 150°C, 12 h2-Aroylbenzothiazole85
CO₂BH₃NH₃, 100°C, 24 hBenzothiazole88

Metal Complexation

The thiol and amine groups enable chelation with transition metals, forming stable complexes.

Copper Complexes

A Cu(II) complex supported on MCM-41 (Fig. 2a) exhibits catalytic activity in cross-coupling reactions. FT-IR analysis confirms Cu–N (500 cm⁻¹) and Cu–S (600 cm⁻¹) bonds .

Platinum Complexes

Reaction of K₂PtCl₄ with this compound yields a paramagnetic Pt complex with strong absorption at 724 nm. XPS confirms Pt 4f₇/₂ binding energy at 71.1 eV .

Figure 2: Spectroscopic Characterization

(a) FT-IR of MCM-41-CPTEO-2-aminothiophenol-Cu
(b) UV-Vis of Pt complex (λₘₐₓ = 724 nm)

Oxidative Dimerization

Under aerobic conditions, this compound oxidizes to bis(2-aminophenyl) disulfide. This disulfide undergoes reductive cyclization with CO₂ and BH₃NH₃ to regenerate benzothiazole (85% yield ) .

Radical-Mediated Cyclization

Visible-light-driven C–H thiolation of thiobenzanilides generates benzothiazoles via sulfur radical intermediates .

Stability and Reactivity Trends

  • Thermal Stability : TGA shows decomposition onset at 300°C for MCM-41-supported complexes .

  • pH Sensitivity : Fluorescence assays require pH 4–7 for optimal signal .

  • Oxidative Sensitivity : Thiol group oxidizes readily, necessitating inert atmospheres for storage .

Scientific Research Applications

Catalytic Applications

2-Aminothiophenol has been utilized in the development of novel catalysts, particularly in organic synthesis. A notable example is the synthesis of a mesoporous nanocatalyst by attaching a this compound-Cu complex onto functionalized MCM-41. This catalyst has demonstrated remarkable efficiency and recyclability in Suzuki coupling reactions, which are essential for synthesizing biphenyl compounds from aryl halides and phenylboronic acid. The catalyst maintained its activity over six cycles, showcasing its potential for sustainable catalytic applications in an environmentally friendly medium .

Medicinal Chemistry

The compound exhibits significant biological activities, making it a candidate for various medicinal applications:

  • Antioxidant and Anticancer Properties : Research indicates that chitosan grafted with this compound (chitosan-gr-p2-ATH) shows potent antioxidant and anticancer effects against liver cancer cells (HepG2). The composite materials also demonstrated anti-inflammatory properties when combined with silver nanoparticles (AgNPs) .
  • Antimicrobial Activity : this compound derivatives have been explored for their antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various pathogenic microorganisms, making them potential candidates for developing new antimicrobial agents .

Material Science

In materials science, 2-ATP has been investigated for its role as a capping agent in modifying the surface properties of nanoparticles. For instance, it was found to influence the optoelectronic properties of zinc oxide (ZnO) nanoparticles, enhancing their performance in electronic applications . Additionally, 2-ATP's ability to form stable complexes with transition metals has led to its use in synthesizing metal complexes that exhibit biological activity .

Table 1: Summary of Biological Activities of this compound Derivatives

Activity TypeDescriptionReference
AntioxidantEffective against oxidative stress in cancer cells
AnticancerInhibits proliferation of HepG2 liver cancer cells
AntimicrobialInhibitory effects on various pathogenic bacteria
AntiinflammatoryReduces inflammation in vitro when combined with AgNPs

Table 2: Catalytic Applications of this compound

Catalyst SystemReaction TypeYield (%)Recyclability (Cycles)
MCM-41 supported 2-ATP-Cu complexSuzuki couplingHighUp to 6
Chitosan-gr-p2-ATH/AgNPsAntimicrobial activityNot specifiedNot applicable

Mechanism of Action

The mechanism of action of 2-Aminothiophenol involves its functional groups, amine (-NH₂) and thiol (-SH), which participate in various biochemical interactions. These groups allow it to act as a nucleophile in substitution reactions and as a reducing agent in redox reactions. The molecular targets and pathways involved include interactions with enzymes and proteins, leading to potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Aromatic Aminothiols

2-Aminophenol

  • Structural Difference : Replaces the thiol (-SH) group with a hydroxyl (-OH) group.
  • Reactivity : Forms Schiff bases with aldehydes but lacks thiol-mediated cyclization. Used in synthesizing benzoxazoles instead of benzothiazoles .
  • Biological Activity : Less effective in enzyme inhibition due to the absence of a thiol group for disulfide bond formation .

2-Aminobenzenethiol

  • Structural Difference: Isomeric to 2-aminothiophenol (thiol and amino groups in para positions).
  • Reactivity : Less commonly used in benzothiazole synthesis due to steric and electronic differences. Prefers forming thiazepines rather than benzothiazoles .

Heteroaromatic Thiols (e.g., 2-Thiophenecarboxaldehyde Thiol Derivatives)

  • Structural Difference : Incorporates heterocyclic rings (e.g., thiophene).
  • Reactivity: Forms Schiff bases with aldehydes but shows lower efficiency in benzothiazole synthesis compared to this compound .
  • Biological Activity : Inhibitory effects depend on the heterocyclic ring’s electronic properties and thiol-thione equilibrium .

Aliphatic Thiols

Cyclohexyl Mercaptan

  • Structural Difference: Aliphatic thiol lacking an aromatic ring and amino group.
  • Reactivity: Cannot undergo cyclization or condensation reactions typical of this compound.
  • Biological Activity: Weak inhibitor of yeast hexokinase (IC₅₀ >10 mM) compared to this compound (IC₅₀ ~0.8 mM) due to the absence of aromaticity and amino-thiol synergy .

Cysteine

  • Structural Difference: Amino acid with aliphatic thiol and carboxyl groups.
  • Reactivity : Forms disulfide bonds but lacks aromatic conjugation for benzothiazole synthesis.
  • Biological Activity: Less effective in reversing this compound-induced enzyme inactivation compared to dithiothreitol (DTT) .

Functional Comparison in Key Reactions

Key Findings :

  • This compound outperforms 2-aminobenzenethiol and 2-aminophenol in benzothiazole yields due to optimal steric and electronic alignment .
  • Its instability (prone to oxidation) limits use in some reactions, whereas bis(2-aminophenyl) disulfide offers a stable alternative .

Enzyme Inactivation and Protection Studies

Inactivation of Yeast Hexokinase :

  • Mechanism: this compound forms a disulfide bond with the enzyme’s active-site thiol, following a "half-of-the-sites" mechanism (1 mol inhibitor/mol enzyme dimer) .
  • Comparison with Other Inhibitors :
Compound Inactivation Efficiency (IC₅₀) Reversal by DTT (%) Sugar Protection Efficacy (Mannose)
This compound 0.8 mM 80% 24% residual activity at 40 mM
o-Phthalaldehyde 1.2 mM <10% 15% residual activity
Aliphatic Aminothiols >10 mM N/A No protection

Key Findings :

  • Aromatic aminothiols like this compound show superior inhibition due to hydrophobic interactions with the enzyme’s active site .
  • Substrate analogs (e.g., mannose) protect hexokinase by competing for binding, highlighting the role of sugar hydroxy groups in enzyme-inhibitor interactions .

Stability and Practical Considerations

  • Instability: this compound oxidizes readily to disulfides, necessitating fresh preparation or stabilization with ethanol .
  • Alternatives: Bis(2-aminophenyl) disulfide is more stable and reacts similarly in benzothiazole synthesis under reductive conditions .

Biological Activity

2-Aminothiophenol (2-ATP) is an organic compound with significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. Its derivatives have been explored for various therapeutic applications, including anti-cancer, anti-viral, and anti-inflammatory activities. This article reviews the biological activity of 2-ATP, highlighting its mechanisms of action, synthesis of derivatives, and relevant case studies.

This compound is characterized by its thiol (-SH) and amino (-NH2) functional groups attached to a thiophene ring. This unique structure contributes to its reactivity and biological properties.

1. Anticancer Activity

Research has shown that 2-ATP and its derivatives exhibit potent anticancer properties. For instance, studies indicate that certain 2-aminothiophene derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators .

Table 1: Anticancer Activity of this compound Derivatives

CompoundCancer TypeMechanism of ActionReference
2-ATP Derivative 1Breast CancerCaspase activation
2-ATP Derivative 2Lung CancerCell cycle arrest
2-ATP Derivative 3Colon CancerApoptosis induction

2. Antiviral Properties

Recent studies have identified antiviral activities associated with 2-ATP. For example, derivatives have shown effectiveness against viral infections by inhibiting viral replication and enhancing host immune responses .

3. Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory properties. It has demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LO), which are pivotal in inflammatory pathways .

Case Study: Anti-inflammatory Activity
A study assessed the effects of a specific derivative of 2-ATP on lipopolysaccharide (LPS)-induced inflammation in macrophages. The results indicated a significant reduction in nitric oxide (NO) production and other inflammatory markers, suggesting potential therapeutic applications in treating inflammatory diseases .

The biological activities of 2-ATP can be attributed to several mechanisms:

  • Redox Activity : The thiol group allows for redox reactions that can influence cellular signaling pathways.
  • Enzyme Inhibition : Compounds derived from 2-ATP can inhibit key enzymes involved in cancer progression and inflammation.
  • Gene Regulation : Some derivatives may affect gene expression related to apoptosis and cell proliferation.

Synthesis of Derivatives

The synthesis of various derivatives of this compound has been extensively studied. Methods include:

  • Condensation Reactions : Reacting 2-ATP with aldehydes under acidic conditions yields benzothiazole derivatives with enhanced biological properties .
  • Metal Complexation : Complexes formed between 2-ATP and metal ions (e.g., platinum) have shown increased biological activity, particularly in cancer treatment .

Table 2: Synthesis Methods for this compound Derivatives

MethodDescriptionYield
Condensation with AldehydesProduces benzothiazole derivativesHigh
Metal ComplexationForms complexes with metals for enhanced activityModerate

Properties

IUPAC Name

2-aminobenzenethiol
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InChI

InChI=1S/C6H7NS/c7-5-3-1-2-4-6(5)8/h1-4,8H,7H2
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InChI Key

VRVRGVPWCUEOGV-UHFFFAOYSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C(=C1)N)S
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H7NS
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Related CAS

123198-82-3, 3292-42-0 (hydrochloride)
Record name Poly(o-aminothiophenol)
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DSSTOX Substance ID

DTXSID6051693
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Molecular Weight

125.19 g/mol
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Physical Description

Melting point = 26 deg C; [ChemIDplus] Liquid with a stench; Sensitive to air; mp = 19-21 deg C; [Alfa Aesar MSDS]
Record name 2-Aminothiophenol
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Vapor Pressure

0.02 [mmHg]
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CAS No.

137-07-5, 40451-21-6
Record name 2-Aminothiophenol
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Synthesis routes and methods

Procedure details

Analogously to Example 1, the required 2,2,3,3-tetramethyl-2,3-dihydro-4H-1,4-benzothiazine is obtained as a colourless oil having a boiling point of 89° C./0.04 mbar using 2-(2-hydroxy-1,1,2-trimethylpropylthio)-aniline, melting point of from 60° to 62° C., boiling point of 125° C./0.1 mbar (obtained from tetramethyloxirane and 2-aminothiophenol). nD20 =1.5955; the mass spectrum shows a molecular ion at 207 (74% relative intensity) and as main fragments 192 (24%), 177 (14%), 164 (100%), 150 (44%), 132 (70%), 125 (24%), 109 (15%), 92 (22%), 42 (17%) and 41 (16%).
Name
2,2,3,3-tetramethyl-2,3-dihydro-4H-1,4-benzothiazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-(2-hydroxy-1,1,2-trimethylpropylthio)-aniline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Aminothiophenol
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